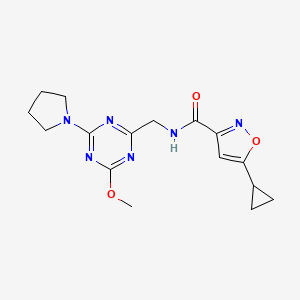

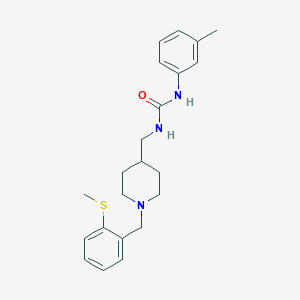

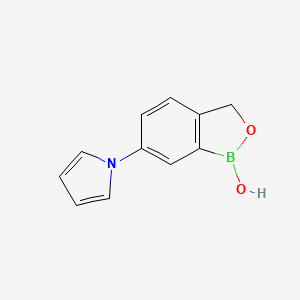

![molecular formula C19H18N4O5S2 B2498993 (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 850910-42-8](/img/structure/B2498993.png)

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that have been extensively studied for their interesting chemical and physical properties. While specific research on this compound is limited, related compounds have been investigated for their synthesis methods, molecular structures, and potential applications in fields like medicinal chemistry.

Synthesis Analysis

- A study by Vellaiswamy and Ramaswamy (2017) describes the synthesis of Co(II) complexes using a similar class of compounds. These complexes were characterized using various techniques such as FT-IR, electronic, and EI mass spectrometry, highlighting the complex synthesis process of such compounds (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

- Evrard et al. (2022) conducted a study on N-acylhydrazones, related to the compound , where they characterized the molecular structure using NMR and mass spectrometry. This research provides insights into the structural analysis of similar compounds (Evrard et al., 2022).

Chemical Reactions and Properties

- Adhami et al. (2014) explored the synthesis of novel cyclic systems including thiadiazolo[2,3-a]pyridine benzamide derivatives. This research might give an idea about the chemical reactions and properties of related compounds (Adhami et al., 2014).

Physical Properties Analysis

- The research by Argilagos et al. (1997) on the isomerization of N-Aryl-3-amino-4-nitroisothiazol-5(2H)-imines could shed light on the physical properties of similar compounds. They conducted conformational analyses using NMR and X-ray methods (Argilagos et al., 1997).

Chemical Properties Analysis

- A study by Borzilleri et al. (2006) on aminothiazole-based analogues, which are structurally related, provides insights into the chemical properties such as kinase selectivity and pharmacokinetic properties (Borzilleri et al., 2006).

Scientific Research Applications

Anticancer Applications

Research has indicated the potential use of related thiazolides in anticancer applications. For example, the synthesis of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, derived from a similar compound, demonstrated significant cytotoxic effects against various cancer cell lines, including human monocytic leukemia and human hepatoma cells (Hour et al., 2007). Moreover, thiazolides have been studied for their structure-function relationship in inducing apoptosis in colorectal tumor cells, suggesting their potential as anti-cancer agents (Brockmann et al., 2014).

Antibacterial and Antiparasitic Activity

Thiazolides, including compounds structurally related to (E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide, have shown a broad spectrum of activity against various pathogens. Nitazoxanide, a thiazolide, has been effective against Neospora caninum tachyzoites and various other parasites and bacteria (Esposito et al., 2005). Furthermore, spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrids, related to the compound , have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results (Rajesh et al., 2011).

Synthesis and Characterization

The synthesis and characterization of compounds structurally similar to the mentioned compound have been a subject of study. For instance, the synthesis of benzothiazole derivatives as potential antitumor agents was explored, revealing their efficacy in inhibiting tumor growth (Yoshida et al., 2005). Additionally, the synthesis and crystal structure analysis of related heterocyclic compounds have been conducted to evaluate their anti-gastric cancer activity (Liu et al., 2019).

properties

IUPAC Name |

N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O5S2/c1-21-16-9-6-14(23(25)26)12-17(16)29-19(21)20-18(24)13-4-7-15(8-5-13)30(27,28)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJRGWBMPKFPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

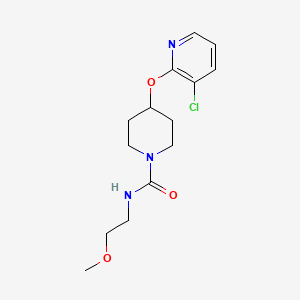

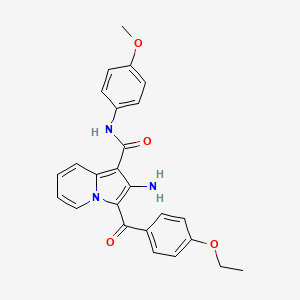

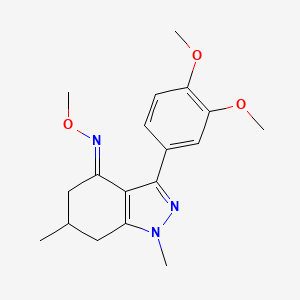

![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)

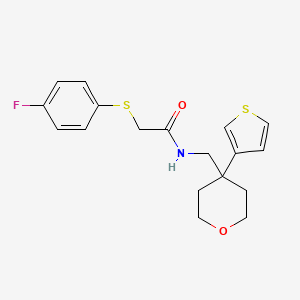

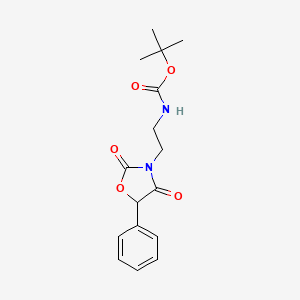

![3,4-dimethoxy-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2498918.png)

![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)

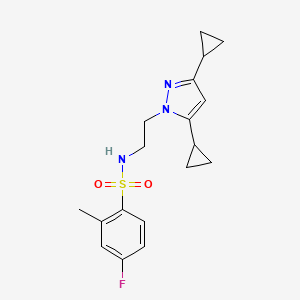

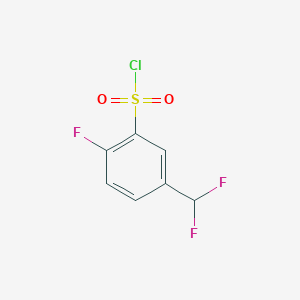

![tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate](/img/structure/B2498923.png)